molecular formula C23H29NO2 B4055147 1-(4-Benzylpiperidin-1-yl)-2-(2,3-dimethylphenoxy)propan-1-one

1-(4-Benzylpiperidin-1-yl)-2-(2,3-dimethylphenoxy)propan-1-one

Cat. No.: B4055147
M. Wt: 351.5 g/mol
InChI Key: VKUIOILDMZGLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperidin-1-yl)-2-(2,3-dimethylphenoxy)propan-1-one is a useful research compound. Its molecular formula is C23H29NO2 and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-benzyl-1-[2-(2,3-dimethylphenoxy)propanoyl]piperidine is 351.219829168 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Targeting Urokinase Receptor for Cancer Treatment

Research has shown that certain piperidine derivatives have been synthesized and tested for their effectiveness in inhibiting the invasion, migration, and adhesion of breast cancer cells. These compounds have also demonstrated the ability to block angiogenesis and induce apoptosis in cell models, with promising pharmacokinetic properties for oral administration. This suggests a potential application of 4-benzyl-1-[2-(2,3-dimethylphenoxy)propanoyl]piperidine derivatives in the development of cancer therapies, particularly in targeting metastasis in breast cancer (Wang et al., 2011).

Enzymatic Metabolism in Drug Development

Another study focused on the oxidative metabolism of a novel antidepressant, highlighting the involvement of cytochrome P450 and other enzymes. This research is crucial for understanding the metabolic pathways of drugs in the human body, which is essential for the development of new pharmacological agents. The study's insights into the enzymatic processes could guide the modification and optimization of piperidine derivatives for enhanced efficacy and safety in clinical use (Hvenegaard et al., 2012).

Advancements in Synthetic Chemistry

Research on the stereochemistry of ionic thiol addition to acetylenic ketones, involving piperidine catalysis, sheds light on the synthetic pathways to create specific isomers of complex organic compounds. This has implications for the synthesis of pharmaceuticals where isomer specificity can influence drug activity and safety. The findings contribute to the broader field of synthetic organic chemistry, providing valuable methodologies for the synthesis of structurally defined chemical entities for various applications (Omar & Basyouni, 1974).

Piperidine Derivatives as Acetylcholinesterase Inhibitors

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, revealing potential for the treatment of conditions such as Alzheimer's disease. This research underlines the importance of piperidine derivatives in medicinal chemistry, particularly in the search for new treatments for neurodegenerative diseases. The structure-activity relationship findings from this study could inform future drug design efforts to enhance efficacy and selectivity (Sugimoto et al., 1990).

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(2,3-dimethylphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c1-17-8-7-11-22(18(17)2)26-19(3)23(25)24-14-12-21(13-15-24)16-20-9-5-4-6-10-20/h4-11,19,21H,12-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUIOILDMZGLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N2CCC(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.